3-(Dimethoxymethyl)-2-methoxypyridine
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Overview
Description
3-(Dimethoxymethyl)-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C9H13NO3. It is a derivative of pyridine, a basic nitrogen-containing aromatic ring, and features methoxy and dimethoxymethyl substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds via electrophilic substitution, where the methoxy group at the 2-position directs the incoming electrophile to the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Products include 3-(formyl)-2-methoxypyridine or 3-(carboxy)-2-methoxypyridine.
Reduction: Products include 3-(dimethoxymethyl)-2-methoxypiperidine.
Substitution: Products vary depending on the nucleophile used, such as 3-(dimethoxymethyl)-2-(alkylamino)pyridine.
Scientific Research Applications
3-(Dimethoxymethyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)-2-methoxypyridine involves its interaction with various molecular targets. The methoxy and dimethoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethoxymethyl)-5-methoxypyridine
- 3-Chloro-5-dimethoxymethyl-pyridine
- 2,3-Dimethoxy-6-(trimethylsilyl)pyridine
Uniqueness
3-(Dimethoxymethyl)-2-methoxypyridine is unique due to the specific positioning of its methoxy and dimethoxymethyl groups, which confer distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
3-(dimethoxymethyl)-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-8-7(5-4-6-10-8)9(12-2)13-3/h4-6,9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVYWQYCFFODBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590335 |
Source
|
Record name | 3-(Dimethoxymethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869735-23-9 |
Source
|
Record name | 3-(Dimethoxymethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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